
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine
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Overview
Description
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine typically involves the reduction of a precursor compound, such as (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanone, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reduction methods but with optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Further reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its action are often studied to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanol: A similar compound with a hydroxyl group instead of an amine group.
4-(Aminomethyl)-1-benzyl-1,2,3,6-tetrahydropyridine: Another related compound with slight structural variations.
Uniqueness
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Biological Activity
(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neurological and antimicrobial contexts. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.
The synthesis of this compound typically involves the reduction of a precursor compound using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions. The compound's structure allows it to participate in various chemical reactions such as oxidation and nucleophilic substitution, which can influence its biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor or activator of various enzymes and receptors. For example, studies have indicated that compounds with similar structures can inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases . This inhibition could potentially lead to increased levels of neurotransmitters such as dopamine in the brain.
Neuroprotective Effects
Research has demonstrated that this compound may exhibit neuroprotective properties. In animal models of Parkinson's disease induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), compounds that inhibit MAO-B have shown promise in reducing dopaminergic cell death .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
MAO-B Inhibition | Increases dopamine levels | |
Neuroprotection | Reduces dopaminergic cell death | |
Antimicrobial Activity | Potential against Mycobacterium tuberculosis |
Antimicrobial Properties
In addition to its neuroprotective effects, this compound has been investigated for its antimicrobial properties. A study involving high-throughput screening against Mycobacterium tuberculosis revealed promising inhibitory effects . The structure-activity relationship (SAR) studies indicated that modifications to the core structure could enhance potency against bacterial strains.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of tetrahydropyridine derivatives. For instance:
- Structure-Activity Relationship (SAR) : Variations in substituents on the benzyl group significantly affect the compound's efficacy as an MAO-B inhibitor or antimicrobial agent .
- Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for developing therapeutic applications. Studies on related compounds suggest that modifications can improve brain penetration and bioavailability .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling (1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)methanamine in laboratory settings?
- Methodological Answer : This compound is classified under GHS as causing acute toxicity (oral, Category 4; inhalation, Category 4), skin irritation (Category 2), and serious eye irritation (Category 2A) . Researchers must use chemical-resistant gloves (e.g., nitrile), full-face protection (NIOSH/EN 166-compliant), and lab coats. Ensure fume hoods or local exhaust ventilation are operational to minimize inhalation risks. Storage requires inert atmospheres, dry conditions, and sealed containers to prevent oxidation or degradation .
Q. What are the primary synthetic routes for this compound?
- Methodological Answer : While direct synthesis data for this compound is limited, analogous tetrahydropyridine derivatives are synthesized via alkylation or reductive amination. For example, 1-(4,5,6-Trimethylpyridin-3-yl)methanamine is prepared by reacting pyridine derivatives with formaldehyde and ammonia under acidic conditions, followed by reduction of imine intermediates . For the benzyl-substituted variant, benzyl halides or benzyl alcohols could serve as alkylating agents in the presence of a base (e.g., DBU) .
Q. Which spectroscopic and crystallographic techniques are suitable for characterizing this compound?
- Methodological Answer : X-ray crystallography using tools like WinGX and ORTEP for Windows can resolve anisotropic displacement ellipsoids and molecular geometry . NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming the benzyl and tetrahydropyridine moieties. For reactive intermediates, FT-IR can monitor functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Reaction parameters such as solvent polarity (e.g., acetonitrile vs. dichloromethane), temperature, and catalyst selection (e.g., DBU for alkylation) significantly impact outcomes. For instance, Horner–Wadsworth–Emmons reactions for similar structures achieved 60–71% yields by using NaOH/methanol for hydrolysis and DBU for esterification . Continuous flow reactors may enhance scalability and reduce side reactions .
Q. What strategies address contradictory toxicity data for this compound in preclinical studies?
- Methodological Answer : Existing toxicological data gaps (e.g., carcinogenicity, reproductive toxicity) necessitate tiered testing . Begin with in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity). If inconsistencies arise, validate via in vivo models (e.g., OECD 423 for acute toxicity). Note that conflicting classifications (e.g., H302 vs. H332) may reflect route-specific effects, requiring exposure-specific risk assessments .
Q. How does structural modification of the benzyl group influence biological activity?
- Methodological Answer : Substituents on the benzyl ring alter steric and electronic properties. For example, nitroxide-containing analogs (e.g., 1-oxyl-2,2,6,6-tetramethyl derivatives) show enhanced radical scavenging activity . To study structure-activity relationships (SAR), systematically vary substituents (e.g., electron-withdrawing groups at para positions) and evaluate via assays like DPPH radical quenching or enzyme inhibition.
Q. Methodological Frameworks
Q. How to integrate computational modeling into the design of derivatives with improved stability?
- Methodological Answer : Use density functional theory (DFT) to predict stability under varying pH and temperature. Software like Gaussian or ORCA can model degradation pathways (e.g., oxidation of the tetrahydropyridine ring). Pair with molecular dynamics (MD) simulations to assess interactions with biological targets, such as dopamine receptors, given structural similarities to phenethylamine derivatives .
Q. What experimental designs resolve discrepancies in reported reaction mechanisms for tetrahydropyridine derivatives?
- Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N or ²H) to trace reaction pathways. For example, deuterated benzyl groups can clarify whether alkylation proceeds via SN1 or SN2 mechanisms. Kinetic studies (e.g., variable-temperature NMR) and intermediate trapping (e.g., using TEMPO) further elucidate mechanistic ambiguities .
Q. Data Interpretation and Validation
Q. How to validate incomplete physicochemical data (e.g., missing logP, solubility) for this compound?
- Methodological Answer : Experimental determination via shake-flask method (logP) or HPLC-based solubility assays. Compare with predictive tools like ChemAxon or ACD/Labs. For instance, the compound’s amine group likely increases hydrophilicity, but the benzyl moiety may offset this, requiring empirical validation .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/LC₅₀ values. Bootstrap resampling or Bayesian hierarchical models address variability in small datasets. Tools like GraphPad Prism or R packages (e.g., drc) facilitate robust dose-response curve fitting .
Properties
IUPAC Name |
(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-6H,7-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOAGBOBRDXXEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1CN)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.